molecular formula C10H12N2O3S2 B2753674 (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiazol-5-yl)methanone CAS No. 2034210-28-9

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiazol-5-yl)methanone

Cat. No.: B2753674
CAS No.: 2034210-28-9
M. Wt: 272.34
InChI Key: QOGHJNUDIDOJJU-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Structural Studies

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(4-methylthiazol-5-yl)methanone, due to its complex structure, is a subject of interest in the synthesis and structural analysis within organic chemistry. Research has demonstrated methods for creating bicyclic and tricyclic β-lactams, which are structurally related to the compound , showcasing the intricate techniques involved in the synthesis of such molecules. For instance, the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates provides a pathway for generating compounds with potential pharmaceutical applications (Mollet, D’hooghe, & Kimpe, 2012).

Antioxidant and Inhibitory Activities

Another avenue of research involves evaluating the biological activities of related compounds. Studies on compounds structurally similar to this compound have shown significant results in terms of antioxidant and enzyme inhibitory activities. For example, hindered phenolic aminothiazoles, which share functional groups with the compound , have been synthesized and assessed for their α-glucosidase, α-amylase inhibitory, and antioxidant activities, highlighting their potential in managing diabetes and oxidative stress-related conditions (Satheesh et al., 2017).

Structural Elucidation and Degradation Studies

The degradation behavior of β-lactamase inhibitors, which are chemically related to the query compound, has also been a subject of study. Investigations into the degradation pathways of these inhibitors in various solutions contribute to understanding their stability and potential modifications upon exposure to different environmental conditions (Marunaka et al., 1988). This research is crucial for drug development, as it informs the formulation and storage conditions of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of this compound is not mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with this compound are not mentioned in the available resources .

Future Directions

The future directions for the study or use of this compound are not mentioned in the available resources .

Properties

IUPAC Name

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-(4-methyl-1,3-thiazol-5-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S2/c1-6-9(16-5-11-6)10(13)12-3-8-2-7(12)4-17(8,14)15/h5,7-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGHJNUDIDOJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CC3CC2CS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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